N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Description

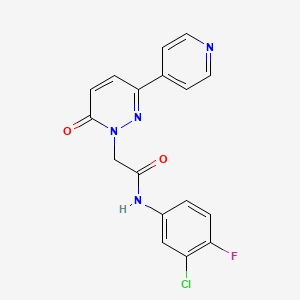

N-(3-Chloro-4-fluorophenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative characterized by:

- Aryl substituent: 3-chloro-4-fluorophenyl group attached to the acetamide nitrogen.

- Pyridazine core: A 6-oxopyridazin-1(6H)-yl scaffold substituted with a pyridin-4-yl group at the 3-position.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN4O2/c18-13-9-12(1-2-14(13)19)21-16(24)10-23-17(25)4-3-15(22-23)11-5-7-20-8-6-11/h1-9H,10H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXKAZZVNADTRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide is a compound with significant potential in medicinal chemistry, particularly in the context of its biological activity. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C17H12ClFN4O2

- Molecular Weight: 358.76 g/mol

- Purity: Typically 95%.

The compound is hypothesized to function as an inhibitor of specific kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy. The presence of the pyridazinone and pyridine rings suggests that it may interact with ATP-binding sites in kinases, similar to other known kinase inhibitors .

Inhibition Studies

In vitro studies on related compounds have demonstrated IC50 values in the low-nanomolar range against various kinases. This suggests that this compound may exhibit similar potency. For example, one study reported that certain kinase inhibitors showed greater inhibition potency against mutant forms of EGFR than their wild-type counterparts .

Case Studies and Research Findings

- Kinase Inhibition : A study highlighted that small molecule inhibitors targeting kinases often resulted in significant tumor regression in preclinical models. The mechanism involved competitive binding to the ATP site, which is critical for kinase activity .

- Selectivity and Toxicity : While many kinase inhibitors are effective, they can also exhibit off-target effects leading to adverse reactions such as skin rashes and gastrointestinal issues. Understanding the selectivity profile of this compound will be crucial for assessing its therapeutic index .

Data Table: Comparison of Related Compounds

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the pyridazine ring, aryl acetamide group, or heterocyclic moieties. Key differences in physicochemical properties and activity are highlighted.

Structural Modifications on the Pyridazine Ring

a) N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()

- Modification : Pyridin-4-yl replaced with 3,4-dimethoxyphenyl.

- No activity data is provided, but the loss of pyridine’s basic nitrogen may alter target binding .

b) N-(2-Fluorophenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide ()

- Modification : Pyridin-4-yl replaced with thiomorpholin-4-yl; fluorophenyl at 2-position instead of 3-chloro-4-fluorophenyl.

- Impact : Thiomorpholine introduces sulfur, which may increase lipophilicity (higher logP) and enable hydrogen bonding via the amine. The 2-fluorophenyl group reduces steric hindrance compared to the bulkier 3-chloro-4-fluorophenyl .

Modifications on the Aryl Acetamide Group

a) 2-(3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide ()

- Modification : 3,4,5-Trifluorophenyl replaces 3-chloro-4-fluorophenyl; pyridazine substituted with 2-fluoro-4-methoxyphenyl.

- Impact : Increased fluorine content enhances metabolic stability and lipophilicity. The 3,4,5-trifluorophenyl group may improve binding to hydrophobic pockets in target proteins .

b) N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide ()

- Modification : 4-Bromophenyl and methylthio-benzyl groups.

- The methylthio group contributes to higher logP, favoring CNS penetration .

Heterocyclic Variations

a) N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide ()

- Modification : Incorporates antipyrine (pyrazole) and phenylpiperazinyl groups.

- Impact : The antipyrine moiety adds hydrogen-bonding sites, while phenylpiperazine may enhance serotonin receptor affinity. This complexity likely alters pharmacokinetics (e.g., longer half-life) compared to the simpler pyridin-4-yl analog .

b) N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-2-(thiophen-2-yl)acetamide ()

- Modification : Ethyl spacer and thiophene substituent.

Research Findings and Implications

- Electron-Withdrawing Groups : Fluorine and chlorine in the target compound’s aryl group improve binding to electron-rich enzyme pockets (e.g., kinase ATP sites) .

- Pyridine vs. Piperazine : Pyridin-4-yl (target) offers rigid π-stacking, while piperazine () introduces basicity, altering ionization state and distribution .

- Activity Trends: Compounds with quinoline or isoxazole substituents () show moderate activity (e.g., pIC50 ~5.5–5.8), suggesting pyridin-4-yl in the target may optimize activity through balanced lipophilicity and hydrogen bonding .

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of this compound, and what critical parameters influence yield?

Answer:

The synthesis involves multi-step reactions:

- Substitution reactions : Alkaline conditions (e.g., K₂CO₃ in DMF) facilitate nucleophilic displacement of halogens, as seen in analogous nitrobenzene derivatives .

- Reduction : Iron powder in acidic media (e.g., HCl) reduces nitro groups to amines, with temperature (60–80°C) critical for minimizing side reactions .

- Condensation : Amine intermediates react with activated carbonyls (e.g., cyanoacetic acid) using coupling agents like EDC/HOBt .

- Pyridazinone cyclization : Acid/base-mediated ring closure ensures proper regiochemistry. Catalyst selection (e.g., Pd for cross-coupling) impacts yield .

Key parameters : pH during substitution, stoichiometry of condensing agents, and reaction time for cyclization.

(Advanced) How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?

Answer:

- DoE application : A central composite design evaluates variables (residence time, temperature, reagent ratios) to model nonlinear relationships. For example, optimizing diazomethane synthesis in flow systems reduced hazardous intermediate accumulation .

- Flow chemistry advantages : Precise control of exothermic steps (e.g., nitro reduction) enhances safety and scalability. Real-time monitoring via inline IR or UV-vis improves reproducibility .

(Basic) What spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

- NMR (¹H/¹³C) : Assigns substituent positions (e.g., distinguishing chloro-fluorophenyl vs. pyridyl protons) .

- X-ray crystallography : Resolves pyridazinone ring conformation (e.g., planarity) and hydrogen-bonding networks. Comparative analysis with N-(4-chlorophenyl) analogs validates structural deviations .

- IR spectroscopy : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.

(Advanced) How can structural modifications reconcile contradictory biological activity reports?

Answer:

- Pyridine modifications : Introducing sulfone/phosphonate groups enhances solubility and target binding. For example, methyl substitution on pyridine alters metabolic stability .

- Pyridazinone tweaks : Fluorination at the 6-position improves kinase inhibition potency. Molecular docking studies guide rational design by mapping steric/electronic interactions .

- SAR validation : In vitro assays (e.g., enzyme inhibition IC₅₀) paired with crystallographic data (e.g., ligand-protein co-structures) resolve activity discrepancies .

(Basic) What safety protocols apply to handling halogenated intermediates?

Answer:

- Engineering controls : Use fume hoods for volatile intermediates (e.g., 3-chloro-4-fluoroaniline derivatives).

- PPE : Nitrile gloves resistant to halogenated solvents (e.g., DCM) and splash goggles.

- Waste management : Neutralize acidic byproducts (e.g., HCl from reductions) before disposal.

- Monitoring : Airborne particulate sensors detect halogenated compound levels, adhering to OSHA guidelines .

(Advanced) How do crystal packing interactions influence physicochemical properties?

Answer:

- Hydrogen bonding : Pyridazinone carbonyls form intermolecular bonds with amide NH groups, affecting solubility and melting points. Crystal structures of N-(4-chlorophenyl) analogs show similar packing motifs .

- Pi-stacking : Pyridyl rings stack with aromatic phenyl groups, influencing solid-state stability. Thermal gravimetric analysis (TGA) correlates packing density with decomposition temperatures .

(Basic) What chromatographic methods purify this compound effectively?

Answer:

- Normal-phase silica gel : Separates polar byproducts (e.g., unreacted aniline derivatives) using gradients of ethyl acetate/hexane.

- Reverse-phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve closely related pyridazinone isomers.

- Validation : Purity >95% confirmed by LC-MS and ¹H NMR integration .

(Advanced) What computational tools predict metabolic stability of derivatives?

Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates CYP450 metabolism sites. Pyridazinone rings with electron-withdrawing groups (e.g., -NO₂) show reduced hepatic clearance.

- MD simulations : Assess binding modes in metabolic enzymes (e.g., CYP3A4) to prioritize stable derivatives .

(Basic) How does the pyridazinone ring contribute to biological activity?

Answer:

- Pharmacophore role : The 6-oxo group participates in hydrogen bonding with target proteins (e.g., kinase ATP pockets).

- Conformational rigidity : The fused pyridazine ring restricts rotational freedom, enhancing binding specificity .

(Advanced) What strategies mitigate racemization during chiral synthesis?

Answer:

- Chiral auxiliaries : Use (R)-BINOL to direct asymmetric cyclization of pyridazinone precursors.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers, achieving >99% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.